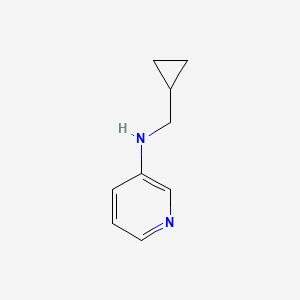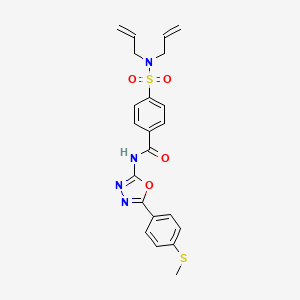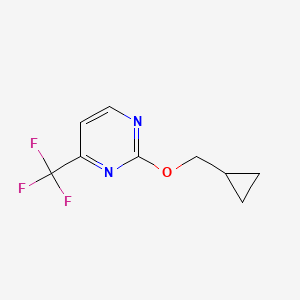
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about contains a pyrimidine ring, which is a basic structure in many important biological compounds. It also contains a trifluoromethyl group, which is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of pharmaceuticals and agrochemicals .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons . A method for the trifluoromethylation of secondary amines has been developed, which could potentially be applied to the synthesis of your compound .Molecular Structure Analysis
The trifluoromethyl group in the compound could potentially form three equivalent C–F bonds . These bonds are the strongest single bonds in organic compounds and their activation is a challenging task in organic synthesis .Chemical Reactions Analysis
The trifluoromethyl group has been incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl-containing compounds are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Aplicaciones Científicas De Investigación
Herbicidal Activity
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine compounds have been identified for their valuable herbicidal properties. These compounds are particularly effective when applied pre-emergence in crops like cotton and sunflower. The cyclopropylmethoxy group at the 4-position of the pyrimidine nucleus contributes to this activity, offering a potential avenue for developing new herbicides (Krämer, 1997).
Antiviral Properties
Research has explored the antiviral capabilities of pyrimidine derivatives, including those with substitutions that may relate to the cyclopropylmethoxy and trifluoromethyl groups. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture. These findings suggest that modifications to the pyrimidine structure could enhance antiviral efficacy, offering a path for the development of new antiviral drugs (Hocková et al., 2003).
Antimalarial Research
The search for effective antimalarial agents has led to the examination of trifluoromethyl-substituted pyridine and pyrimidine analogues. JPC-3210, a compound featuring a trifluoromethyl group similar to that in 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine, was selected as a lead compound for malaria treatment and prevention. It demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and showed promising in vivo efficacy in murine malaria models (Chavchich et al., 2016).
Antitumor Applications
Modifications of pyrimidine derivatives, initially developed as antiviral agents, have yielded compounds with potent antitumor activity. By introducing specific groups to the pyrimidine ring and altering the structure of attached groups, researchers have identified derivatives with significant inhibitory effects on tumor cell proliferation and specific protein kinases involved in cancer progression. This highlights the potential of pyrimidine derivatives, including those related to 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine, in the development of new cancer treatments (Kimura et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-4-13-8(14-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQJSADAZJFSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)
![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)
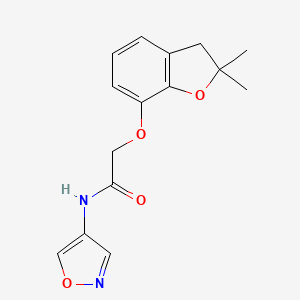
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)
![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)
![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)
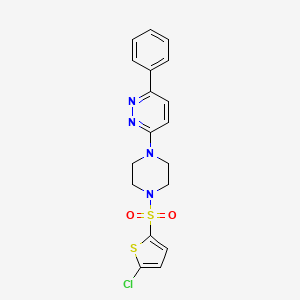
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)
